molecular formula C15H21N3O B584291 Primaquine-d3 Diphosphate CAS No. 1318852-20-8

Primaquine-d3 Diphosphate

Cat. No.: B584291
CAS No.: 1318852-20-8
M. Wt: 262.371
InChI Key: INDBQLZJXZLFIT-BMSJAHLVSA-N
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Description

Primaquine-d3 Diphosphate is a deuterated analog of primaquine, an 8-aminoquinoline compound with established and emerging research applications. Its primary research value lies in its use as an internal standard in advanced liquid chromatography-mass spectrometry (LC-MS) methods for pharmacokinetic studies, enabling the precise quantification of primaquine levels in biological samples and facilitating detailed metabolic profiling . Beyond its analytical utility, this compound is investigated for its antimalarial properties. The parent compound, primaquine, is clinically unique for its ability to prevent relapse in Plasmodium vivax and Plasmodium ovale malaria by targeting dormant hypnozoites in the liver, and it acts as a potent gametocide to block the transmission of Plasmodium falciparum . Recent research has also uncovered a novel application for primaquine through drug repositioning. Studies indicate that it functions as a vascular leakage blocker by stabilizing the endothelial barrier. This effect is mediated through the inhibition of ubiquitin-specific protease 1 (USP1), and the compound has been shown to reduce vascular leakage in models of diabetic retinopathy by inhibiting VEGF-induced disruption of endothelial cell junctions . Furthermore, primaquine is used in research models of Pneumocystis pneumonia, often in combination with clindamycin . The deuterated form provides a valuable tool for elucidating the complex mechanisms of action of this versatile research compound.

Properties

CAS No.

1318852-20-8

Molecular Formula

C15H21N3O

Molecular Weight

262.371

IUPAC Name

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3

InChI Key

INDBQLZJXZLFIT-BMSJAHLVSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Synonyms

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate;  8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate;  (+/-)-Primaquine-d3 Phosphate;  6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate;  NSC 27296-d3;  Neo-Quipenyl-

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Primaquine D3 Diphosphate

Design and Execution of Deuterated Primaquine (B1584692) Diphosphate (B83284) Synthesis

The synthesis of Primaquine-d3 Diphosphate, a deuterated analog of the antimalarial drug primaquine, involves the specific incorporation of deuterium (B1214612) atoms into the primaquine molecule. This process requires carefully designed synthetic strategies to ensure high levels of deuterium incorporation at the desired positions, as well as methods to optimize the efficiency and regioselectivity of the deuteration process.

Chemical Synthesis Pathways for Deuterium Incorporation

The introduction of deuterium into the primaquine molecule can be achieved through various synthetic methodologies. One common approach is through hydrogen-deuterium exchange reactions, where labile protons on the primaquine molecule are replaced with deuterium atoms from a deuterium source.

A documented method for the synthesis of di-deuterated primaquine involves using primaquine phosphate (B84403) as the starting material and heavy water (D₂O) as the deuterium source. In this pathway, the reaction is catalyzed by an acid, such as concentrated sulfuric acid. The mixture is heated to facilitate the exchange of hydrogen atoms with deuterium. Following the reaction, the mixture is neutralized with a base, and the deuterated primaquine is extracted, dried, and concentrated. This method is advantageous due to its straightforward pathway and the use of readily available starting materials.

Other strategies for the deuteration of quinoline (B57606) rings, the core structure of primaquine, can also be considered. These include metal-free deuteration using a base like potassium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), which has been shown to achieve high deuterium incorporation in the distal positions of the quinoline ring. Additionally, photo-induced hydrogen isotope exchange in the presence of a deuterated solvent like hexafluoroisopropanol (HFIP-d1) offers a metal-free alternative for aromatic deuteration, potentially providing different regioselectivity.

Optimization of Deuteration Efficiency and Regioselectivity

Optimizing the efficiency and regioselectivity of the deuteration process is crucial for producing this compound with the desired isotopic labeling pattern and purity. This involves controlling the reaction conditions and potentially employing specific catalysts or directing groups.

Deuteration Efficiency: The efficiency of deuterium incorporation can be influenced by several factors, including reaction time, temperature, and the ratio of the deuterium source to the substrate. For the acid-catalyzed hydrogen-deuterium exchange method, varying the reaction temperature and duration can impact the yield of the deuterated product. For instance, reacting at 95°C for 8 hours has been reported to yield a high percentage of dideuterated primaquine. To achieve higher levels of deuterium incorporation, the deuteration process can be repeated multiple times.

Regioselectivity: Controlling the specific positions of deuterium incorporation (regioselectivity) is a significant challenge in the synthesis of deuterated molecules. In the context of the quinoline ring of primaquine, different positions exhibit varying levels of reactivity towards hydrogen-deuterium exchange. Computational studies on primaquine have shown that the electron density varies across the quinoline ring, which can influence the sites of electrophilic aromatic substitution, a common mechanism for deuteration.

For quinoline derivatives, the regioselectivity of deuteration can be controlled by the choice of catalyst and reaction conditions. For example, certain transition metal catalysts can direct deuteration to specific positions. Metal-free methods can also offer high regioselectivity. The use of a base in DMSO-d6 has been shown to favor deuteration at the 3, 4, and 5-positions of the quinoline ring, while photoexcitation methods can lead to deuteration at positions that are typically less accessible. The specific substitution pattern of primaquine itself will ultimately dictate the most favorable positions for deuteration under a given set of conditions.

Advanced Analytical Techniques for Isotopic Characterization

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like this compound. This technique can accurately measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules with very small mass differences, such as those resulting from isotopic substitution.

The isotopic purity of a deuterated compound is a critical parameter, and HRMS, particularly when coupled with liquid chromatography (LC-HRMS), provides a robust method for its determination. The process involves recording a full scan mass spectrum of the synthesized compound and then extracting and integrating the ion signals corresponding to the different isotopologues (molecules that differ only in their isotopic composition). By comparing the relative abundance of the desired deuterated species (e.g., d3) to the non-deuterated (d0) and partially deuterated (d1, d2) species, the isotopic enrichment can be calculated. Electrospray ionization (ESI) is a commonly used soft ionization technique in this context, as it minimizes fragmentation and provides clear molecular ion signals.

The high resolving power of modern mass spectrometers is crucial for accurately distinguishing between the isotopologue peaks, which are very close in mass. This allows for a precise quantification of the isotopic distribution and confirmation that the desired level of deuteration has been achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules, and it plays a vital role in confirming the exact position of deuterium atoms in this compound. While ¹H NMR can indicate the absence of protons at specific positions due to deuteration, ²H (deuterium) NMR provides direct evidence of the deuterium's location.

²H NMR spectroscopy detects the deuterium nucleus directly. The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule. This provides unambiguous confirmation of the regioselectivity of the deuteration reaction. The sample for ²H NMR is typically prepared in a non-deuterated solvent to avoid overwhelming solvent signals.

In addition to ²H NMR, advanced 1D and 2D NMR techniques in solution can provide comprehensive structural information. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning all the proton and carbon signals in the molecule, further supporting the confirmation of the deuterium positions by identifying the protons that are absent.

Chromatographic Purity and Impurity Profiling of Synthesized Analogs

Ensuring the chemical purity of this compound is as important as confirming its isotopic composition. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for purity assessment and impurity profiling.

These methods separate the synthesized compound from any unreacted starting materials, byproducts, or degradation products. A new isocratic reverse-phase UPLC method has been developed for the analysis of primaquine phosphate, which is also applicable for the determination of related substances. This method utilizes a C18 column and allows for a rapid analysis time. The method is validated for specificity, precision, accuracy, linearity, and robustness to ensure reliable results.

Development and Validation of Advanced Bioanalytical Methodologies Utilizing Primaquine D3 Diphosphate

Quantitative Bioanalysis of Primaquine (B1584692) and its Metabolites in Biological Matrices

The accurate quantification of primaquine and its diverse metabolites in complex biological matrices, such as plasma and urine, is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. To this end, various sophisticated bioanalytical methodologies have been developed and validated, ensuring high sensitivity, specificity, and reproducibility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of primaquine and its metabolites due to its superior sensitivity and selectivity. rawdatalibrary.netclearsynth.com The development of robust LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. A simple and sensitive LC-MS/MS method was developed for the simultaneous and enantiospecific determination of primaquine and its primary metabolite, carboxyprimaquine, in human plasma. scioninstruments.com This method utilizes stable isotopes as internal standards to correct for matrix effects and potential interferences. scioninstruments.com Sample preparation typically involves protein precipitation with acetonitrile (B52724), followed by solid-phase extraction to remove phospholipids, ensuring a clean extract for analysis. scioninstruments.com

Validation of these methods is performed in accordance with regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability. scioninstruments.com For instance, one validated method demonstrated a calibration range of 0.571–260 ng/mL for primaquine enantiomers and 2.44–2,500 ng/mL for carboxyprimaquine enantiomers, with intra- and inter-day precision being less than 10% and accuracy ranging from 94.7% to 103%. scioninstruments.com

Effective chromatographic separation is critical for distinguishing primaquine from its metabolites and endogenous matrix components. Reversed-phase chromatography is a commonly employed strategy. For example, a Hypersil GOLD™ aQ C18 column can be used with an isocratic mobile phase of methanol, water, and acetonitrile to achieve rapid separation. mdpi.com In another method, a Hypersil Gold C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile in isocratic mode was used for the separation of racemic primaquine and carboxyprimaquine. scioninstruments.com

For the separation of primaquine's enantiomers, chiral chromatography is necessary. A Chiralcel OD-3R column has been successfully used with a gradient mobile phase to resolve the enantiomers of both primaquine and carboxyprimaquine in under 30 minutes. scioninstruments.com Another study utilized a Chiralcel OD column with a linear gradient of acetonitrile (containing 0.1% formic acid) and aqueous ammonium formate (B1220265) to separate the enantiomers. scispace.com The choice of column and mobile phase is tailored to the specific analytical requirements, balancing resolution, run time, and sensitivity.

Table 1: Chromatographic Conditions for Primaquine Analysis
TechniqueColumnMobile PhaseFlow RateDetectionReference
UPLC-MS/MSHypersil GOLD™ aQ C18 (100 × 2.1 mm, 1.9 µm)Isocratic mixture of methanol, water, and acetonitrile0.4 mL/minMS/MS mdpi.com
LC-MS/MS (Enantiospecific)Chiralcel OD-3R (150 mm × 4.6 mm, 3 µm)Gradient elutionNot SpecifiedMS/MS scioninstruments.com
LC-MSD-TOF (Enantiospecific)Chiralcel OD (250 × 4.6 mm, 10 µm)Linear gradient of acetonitrile (0.1% formic acid) and aqueous ammonium formate (20 mM, 0.1% formic acid, pH 5.9)0.7 mL/minMSD-TOF scispace.com

Tandem mass spectrometry is employed for its high specificity and sensitivity in detecting primaquine and its metabolites. Electrospray ionization (ESI) in the positive ion mode is typically used. acanthusresearch.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after fragmentation.

The fragmentation of primaquine under MS/MS conditions has been studied to elucidate its structure and identify its metabolites. For primaquine (m/z 260.26), key fragment ions are observed at m/z 242.71 (loss of NH₃), 186.81 (loss of C₄H₁₁N), and 174.81 (loss of C₅H₁₁N). mdpi.comresearchgate.net The fragmentation patterns of metabolites, such as 5,6-orthoquinone primaquine, are also characterized to enable their specific detection. mdpi.comresearchgate.net The selection of appropriate precursor-product ion transitions is crucial for the specificity of the assay.

Table 2: Key Mass Spectrometric Fragments of Primaquine
CompoundPrecursor Ion (m/z)Product Ions (m/z)Associated LossReference
Primaquine260.26242.71-NH₃ mdpi.comresearchgate.net
Primaquine260.26186.81-C₄H₁₁N mdpi.comresearchgate.net
Primaquine260.26174.81-C₅H₁₁N mdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) offers a valuable alternative for the analysis of primaquine and its derivatives, particularly for identifying volatile impurities. researchgate.net GC-MS has been instrumental in distinguishing primaquine from its positional isomer, quinocide (B12181), which can be a significant contaminant in primaquine diphosphate (B83284) drug products. nih.gov

Primaquine and quinocide can be readily separated by gas chromatography, and both exhibit a molecular ion at m/z 259. nih.gov However, their fragmentation patterns upon electron impact ionization are distinct. The base peak in the mass spectrum of primaquine is at m/z 201, while for quinocide, it is at m/z 187. nih.gov This difference in fragmentation allows for the confident identification of the quinocide contaminant even without a reference standard. nih.gov Detailed fragmentation schemes have been proposed to aid in the identification of other primaquine-like derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster and more efficient separations compared to conventional HPLC. UPLC methods have been successfully developed and validated for the rapid quantification of primaquine and its metabolites in various matrices.

One study reported a UPLC-MS/MS method that could separate fourteen analytes, including primaquine and eleven of its metabolites, within a nine-minute run time. This method demonstrated excellent linearity in the range of 1-500 ng/mL for all analytes. Another UPLC method, using a C18 column, was developed for the simultaneous quantification of chloroquine (B1663885) and primaquine, showcasing a significantly shorter total run time and better chromatographic performance than a comparable HPLC method. The adoption of UPLC technology allows for higher sample throughput, which is particularly beneficial for large-scale pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Role of Primaquine-d3 Diphosphate as a Stable Isotope Internal Standard (SIIS)

In quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard (SIIS) is considered the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of primaquine, serves as an ideal SIIS for the quantification of primaquine in biological samples.

The key advantage of using a SIIS like Primaquine-d3 is that it is chemically and physically almost identical to the analyte of interest, primaquine. This means it co-elutes with primaquine during chromatography and experiences similar ionization efficiency and susceptibility to matrix effects in the mass spectrometer's ion source. However, due to the three deuterium (B1214612) atoms, Primaquine-d3 has a higher mass than primaquine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of Primaquine-d3 to the sample at the beginning of the analytical process, any variability introduced during sample preparation (e.g., extraction, evaporation) or analysis (e.g., injection volume, instrument response fluctuations) will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the analyte's response to the internal standard's response remains constant, allowing for highly accurate and precise quantification, effectively compensating for potential matrix effects and other sources of error.

Correction for Matrix Effects and Ion Suppression/Enhancement

Biological matrices such as plasma, blood, and urine are complex mixtures of endogenous and exogenous components that can significantly interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements. The co-elution of matrix components with the analyte of interest is a primary cause of these effects. nih.govlongdom.org

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix effects. nih.govproquest.com Since this compound is chemically identical to the analyte (Primaquine) and differs only in isotopic composition, it exhibits nearly identical chromatographic behavior and ionization efficiency. researchgate.net Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. longdom.orgnih.gov

By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized. longdom.org Research has demonstrated that with the use of stable isotope internal standards, the normalized matrix factor can be brought close to 1, with low variation, indicating comprehensive compensation for potential matrix effects. nih.gov Qualitative assessments using post-column infusion have further supported this by showing no discernible ion suppression or enhancement at the retention times of the analytes when a suitable internal standard is employed. nih.gov

For instance, in a study developing a method for Primaquine and its metabolite, the matrix effect was evaluated in human plasma and urine. The results, as summarized in the table below, indicate how the matrix effect is quantified and managed within the validation of a bioanalytical method.

Table 1: Matrix Effect of Primaquine and its Metabolite in Human Plasma and Urine

Analyte Matrix Concentration (ng/mL) Matrix Effect (%)
Primaquine Plasma 50 100.1
Primaquine Plasma 1245 115.8
5,6-Orthoquinone Primaquine Plasma 50 87.2
5,6-Orthoquinone Primaquine Plasma 1245 103.5
Primaquine Urine 50 87.1
Primaquine Urine 1245 89.3
5,6-Orthoquinone Primaquine Urine 50 86.4
5,6-Orthoquinone Primaquine Urine 1245 87.2

Data adapted from a study on Primaquine and 5,6-Orthoquinone Primaquine determination. nih.gov

Enhancement of Analytical Precision, Accuracy, and Reproducibility

The incorporation of this compound as an internal standard significantly enhances the precision, accuracy, and reproducibility of bioanalytical methods. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Reproducibility is the ability of a method to yield consistent results under varied conditions.

During sample preparation, which often involves multiple steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. This compound, when added to the sample at the beginning of the workflow, experiences the same procedural losses as the unlabeled analyte. By normalizing the final analyte signal to the internal standard signal, variations in recovery are effectively compensated for, leading to improved precision and accuracy. researchgate.net

Validation studies for LC-MS/MS methods for Primaquine and its metabolites consistently demonstrate high precision and accuracy when a stable isotope-labeled internal standard is used. For example, intra- and inter-day precision values are often reported to be less than 10%, with accuracy falling within the range of 94.7% to 103%. nih.govresearchgate.net These figures are well within the acceptance criteria set by regulatory guidelines for bioanalytical method validation.

The following table presents typical precision and accuracy data from a validated method for Primaquine and its metabolite in human plasma.

Table 2: Intra-Day and Inter-Day Precision and Accuracy for Primaquine and Carboxyprimaquine in Human Plasma

Analyte Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
(+)-Primaquine 1.46 5.3 102.7 7.9 101.1
16.8 2.5 101.5 4.2 100.9
195 2.1 102.1 2.9 101.8
(-)-Primaquine 1.46 5.1 103.0 7.5 101.4
16.8 2.4 101.8 4.0 101.1
195 2.0 102.3 2.8 102.0
(+)-Carboxyprimaquine 7.32 3.8 98.9 6.5 99.2
117 1.9 99.5 3.5 99.8
1875 1.5 100.2 2.5 100.5
(-)-Carboxyprimaquine 7.32 3.6 99.1 6.2 99.4
117 1.8 99.8 3.3 100.0
1875 1.4 100.4 2.4 100.7

Data adapted from a study on the simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine. nih.govresearchgate.net

Applications in Absolute Quantification and Relative Quantification Studies

This compound is instrumental in both absolute and relative quantification studies. Absolute quantification aims to determine the exact concentration of an analyte in a sample, which is crucial for pharmacokinetic studies that establish parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). mdpi.com

In absolute quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte. The concentration of the analyte in unknown samples is then interpolated from this curve. The use of this compound ensures the reliability of this calibration and the subsequent quantification. Calibration curves for methods using stable isotope-labeled internal standards typically show excellent linearity, with correlation coefficients (r²) of 0.998 or greater. nih.govresearchgate.net

Relative quantification, on the other hand, is used to compare the levels of an analyte across different samples without necessarily determining the absolute concentration. While less common in clinical pharmacokinetics, it can be valuable in metabolic profiling and in vitro studies. In such applications, this compound can be used to normalize for variations in sample processing and analytical performance, ensuring that observed differences in analyte levels are truly biological and not artifacts of the experimental procedure.

The successful implementation of LC-MS/MS methods using deuterated internal standards in pharmacokinetic studies of healthy volunteers underscores their importance in generating the high-quality data needed for clinical assessments. nih.govnih.gov

Investigations into Primaquine Metabolism and Biotransformation Using Deuterated Analogs

Elucidation of Metabolic Pathways in Preclinical Biological Systems

Preclinical studies using systems like primary human hepatocytes are vital for mapping the metabolic fate of drugs like primaquine (B1584692). nih.gov The application of deuterated analogs in conjunction with advanced analytical techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) has enabled a comprehensive profiling of primaquine's metabolites. nih.govnih.gov

Research has identified numerous metabolites of primaquine in human plasma and urine. nih.gov Besides the parent drug, the major metabolite found in plasma is carboxyprimaquine (cPQ). nih.govescholarship.org However, a multitude of other metabolites, numbering over thirty, have been characterized, revealing three principal metabolic routes. nih.govnih.gov

One key group of metabolites are the phenolic derivatives, including 2-hydroxyprimaquine (2-OH-PQ), 3-hydroxyprimaquine (3-OH-PQ), and 4-hydroxyprimaquine (4-OH-PQ). nih.gov Another critical, albeit unstable, metabolite is 5-hydroxyprimaquine (B3272956) (5-OH-PQ), which can be further oxidized to primaquine-5,6-ortho-quinone. researchgate.netmdpi.comnih.gov Phase II conjugation products, such as glucuronides and carbamoyl (B1232498) glucuronides, have also been structurally identified. nih.gov The use of stable isotope labeling has been instrumental in confirming the identity of these compounds by observing characteristic twin peaks in mass spectra, corresponding to the labeled and unlabeled fragments. nih.gov

MetaboliteMetabolic PathwayDescription
Carboxyprimaquine (cPQ)Phase I (Oxidative Deamination)The major, but pharmacologically inactive, metabolite found in plasma. escholarship.orgnih.gov
Hydroxyprimaquines (e.g., 2-OH, 4-OH, 5-OH)Phase I (Hydroxylation)Phenolic metabolites formed by oxidation of the quinoline (B57606) ring; considered crucial for therapeutic activity. nih.govnih.gov
Primaquine-5,6-ortho-quinonePhase I (Oxidation)A downstream product of 5-hydroxyprimaquine, considered a putative active and toxic metabolite. nih.govnih.govdoi.org
Primaquine GlucuronidesPhase II (Glucuronidation)Conjugates of primaquine or its hydroxylated metabolites with glucuronic acid to aid excretion. nih.govresearchgate.net
Primaquine N-carbamoyl glucuronidePhase II (Carbamoylation & Glucuronidation)A conjugate formed through carbamoylation of the terminal amine followed by glucuronidation. nih.govolemiss.edu

Phase I metabolism of primaquine primarily involves oxidative reactions. researchgate.net One major pathway is the hydroxylation at various positions on the quinoline ring, a process mediated by cytochrome P450 enzymes. nih.govfrontiersin.org This can result in mono-, di-, or even tri-hydroxylated metabolites. nih.govresearchgate.net These hydroxylated metabolites are believed to be the source of primaquine's therapeutic activity through the generation of reactive oxygen species. researchgate.netnih.gov

Another significant Phase I transformation is the oxidative deamination of the drug's aminoalkyl side chain. frontiersin.org This pathway is catalyzed by monoamine oxidase (MAO) and leads to the formation of a primaquine-aldehyde intermediate, which is subsequently converted to carboxyprimaquine (cPQ). nih.govmdpi.com Additionally, the formation of primaquine-5,6-ortho-quinone involves an effective demethylation at the 6-position following hydroxylation. nih.govnih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For primaquine, this includes direct conjugation with glucuronic acid, glucose, or acetate (B1210297). nih.govnih.govresearchgate.net Hydroxylated metabolites can also undergo subsequent glucuronide conjugation. nih.govresearchgate.net

A notable Phase II pathway is N-carbamoylation, where a carbamoyl group is added to the primary or secondary amine of the side chain, which can then be followed by glucuronidation. nih.gov This pathway of direct carbamoylation and subsequent glucuronidation appears to be specific to one of primaquine's enantiomers. olemiss.edu

Enzymatic Biotransformation Studies with Primaquine-d3 Diphosphate (B83284)

Investigating the specific enzymes responsible for primaquine's biotransformation is critical, particularly given the high degree of genetic polymorphism in drug-metabolizing enzymes within the human population. Primaquine-d3 Diphosphate serves as a stable, labeled internal standard in in-vitro assays using recombinant enzymes or human liver microsomes to precisely quantify metabolic rates and identify the contributing enzymes.

The cytochrome P450 (CYP) system, particularly the CYP2D6 isoenzyme, is paramount in the metabolic activation of primaquine. nih.govclinpgx.org It is the primary enzyme responsible for generating the hydroxylated metabolites on the quinoline ring. nih.gov Studies have unambiguously shown that metabolism by CYP2D6 is essential for primaquine's anti-malarial efficacy. nih.govclinpgx.org In fact, individuals with poor CYP2D6 metabolizer status may experience treatment failure. researchgate.net

Research using recombinant human CYP2D6 has confirmed its role in producing phenolic metabolites like 2-OH-PQ, 3-OH-PQ, and 4-OH-PQ. nih.gov The metabolism is also enantioselective; for instance, 2-OH-PQ is preferentially formed from the (+)-(S)-enantiomer, while 4-OH-PQ is preferentially formed from the (−)-(R)-enantiomer. nih.gov Studies in humanized mice lacking mouse CYP 2D enzymes but expressing human CYP2D6 have further cemented the enzyme's critical role, showing that antimalarial activity is lost in its absence and partially restored upon its introduction. nih.govclinpgx.org

Furthermore, some biotransformation may occur through non-enzymatic processes. It has been suggested that within the reactive oxygen species (ROS)-rich environment of erythrocytes, primaquine may undergo hydroxylation, leading to the formation of primaquine-5,6-orthoquinone. nih.gov This highlights that both enzymatic and non-enzymatic pathways contribute to the complex biotransformation of primaquine.

Enzyme FamilySpecific EnzymeRole in Primaquine Metabolism
Cytochrome P450CYP2D6Catalyzes the essential hydroxylation of the quinoline ring to form active phenolic metabolites. nih.govclinpgx.org
Monoamine OxidaseMAO-AInitiates the oxidative deamination of the side chain, leading to the formation of the inactive metabolite carboxyprimaquine. mdpi.comnih.gov
Aldehyde DehydrogenaseALDHConverts the primaquine-aldehyde intermediate to carboxyprimaquine. doi.org
UDP-glucuronosyltransferasesUGTsCatalyze the conjugation of glucuronic acid to primaquine or its metabolites (Phase II). nih.gov

Deuterium (B1214612) Isotope Effects on Primaquine Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium (D) at specific molecular positions can significantly alter the pharmacokinetic profile of a drug. This alteration is primarily due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net Enzymatic reactions that involve the cleavage of a C-H bond in their rate-determining step are often slowed when a C-D bond must be broken instead. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a valuable tool in medicinal chemistry for enhancing a drug's metabolic stability and potentially modifying its metabolic fate. juniperpublishers.com In the context of primaquine, which undergoes extensive and complex biotransformation, deuterated analogs like this compound are used to investigate these metabolic pathways and improve the drug's properties.

Primaquine metabolism proceeds primarily along two major enzymatic routes:

Cytochrome P450 (CYP) System: Primarily mediated by the highly polymorphic enzyme CYP2D6, this pathway is responsible for oxidative metabolism, including hydroxylations on the quinoline ring. researchgate.netnih.govfrontiersin.org This pathway is considered essential for generating the active metabolites responsible for its therapeutic (anti-hypnozoite) effects. clinpgx.orgnih.govresearchgate.net

Monoamine Oxidase A (MAO-A): This enzyme catalyzes the oxidative deamination of the terminal amine on primaquine's side chain, leading to the formation of carboxyprimaquine, the major plasma metabolite. nih.govresearchgate.netnih.gov

The metabolism of primaquine is also highly enantioselective. The (+)-(S) enantiomer is preferentially metabolized by CYP2D6, while the (-)-(R) enantiomer is a better substrate for MAO-A, leading to higher levels of carboxyprimaquine. nih.govnih.gov

Cleavage of the C-D bond in the deuterated methoxy (B1213986) group requires more energy than cleaving the C-H bond in the non-deuterated counterpart. This slows the rate of O-demethylation, making the molecule more resistant to this specific route of metabolic breakdown. The result is an increase in the metabolic stability of the parent compound. While specific quantitative KIE values for Primaquine-d3 are not extensively published, the expected impact on pharmacokinetic parameters can be illustrated conceptually.

Table 1: Theoretical Impact of KIE on Primaquine-d3 Metabolic Stability

This table illustrates the theoretically expected changes in key pharmacokinetic parameters for Primaquine-d3 compared to its non-deuterated counterpart, based on the kinetic isotope effect slowing a primary metabolic pathway.

Pharmacokinetic ParameterPrimaquine (Non-deuterated)Primaquine-d3 (Deuterated)Expected Change Due to KIE
Metabolic Clearance (CL) HighLower
Biological Half-life (t½) ShortLonger
Overall Exposure (AUC) StandardHigher
Rate of Metabolism (via targeted pathway) FastSlower

In the case of this compound (assuming deuteration of the methoxy group), the reduced rate of O-demethylation by CYP enzymes could increase the metabolic flux through other pathways. The parent drug, persisting longer in the system, becomes more available as a substrate for:

Other CYP2D6-mediated reactions: Such as the critical 5-hydroxylation step required for therapeutic activity. nih.govresearchgate.net

MAO-A-mediated deamination: Potentially increasing the formation of carboxyprimaquine.

The ultimate effect of this metabolic shunting depends on the balance between the remaining pathways. If deuteration shunts metabolism away from pathways that produce inactive or toxic metabolites and towards the pathway that generates the active therapeutic agent, the drug's efficacy could be enhanced. Conversely, if the shunting directs the drug away from the primary activation pathway (e.g., 5-hydroxylation) or towards a detoxification pathway, therapeutic efficacy might be altered. These investigations are crucial for understanding how deuteration can be used to optimize the drug's benefit-risk profile.

Table 2: Hypothetical Example of Metabolic Shunting for Primaquine-d3

This table presents a hypothetical scenario illustrating how deuteration at the methoxy group could alter the distribution of metabolites, or "metabolic flux," by shunting metabolism from the targeted pathway to alternative routes.

Metabolic Pathway Metabolite(s) Formed % of Total Metabolites (Primaquine) % of Total Metabolites (Primaquine-d3)
CYP-mediated O-Demethylation Demethylated Primaquine 25% 10% (Slowed by KIE)
CYP2D6-mediated Hydroxylation Hydroxyprimaquines (Active Metabolites) 35% 45% (Increased Flux)

| MAO-A-mediated Deamination | Carboxyprimaquine | 40% | 45% (Increased Flux) |

Preclinical Pharmacological and Mechanistic Research with Deuterated Primaquine Analogs

In Vitro and Cellular Studies of Primaquine-d3 Diphosphate (B83284) Action

The biological effects of Primaquine-d3 Diphosphate at the cellular level are understood through studies of its non-deuterated counterpart, Primaquine (B1584692) Diphosphate. These investigations have revealed a multi-faceted mechanism of action targeting fundamental cellular processes.

Primaquine and its metabolites are known to interfere with the mitochondrial function of parasitic organisms, a key aspect of their antimalarial effect. patsnap.comnih.gov This interference disrupts the mitochondrial electron transport chain, which is crucial for cellular respiration and energy generation. patsnap.com By hampering the parasite's ability to produce energy, primaquine ultimately leads to its death. patsnap.com Research suggests that these metabolites impair parasitic mitochondria, leading to growth retardation. nih.govmdpi.com Some studies have reported that primaquine exhibits a dose-dependent selective toxicity that can both stimulate and inhibit mitochondrial respiration in host and parasite cells. nih.govresearchgate.net

A primary and well-documented mechanism of primaquine's action is the generation of reactive oxygen species (ROS). patsnap.com The drug is a pro-drug that is metabolized by enzymes like cytochrome P450 2D6 (CYP2D6) into redox-active metabolites, such as 5-hydroxyprimaquine (B3272956). patsnap.comnih.gov These metabolites can undergo redox cycling, a process that produces significant amounts of ROS, including hydrogen peroxide. nih.govnih.govnih.gov This surge in ROS induces a state of high oxidative stress within cells. patsnap.comnih.gov The resulting oxidative damage affects critical cellular components like lipids, proteins, and nucleic acids, contributing to cytotoxicity and parasitic death. patsnap.com The accumulation of ROS is thought to be a primary driver of both the therapeutic effects and the hemolytic toxicity associated with the drug. nih.gov

Research FindingOrganism/SystemEffectReference(s)
Metabolites interfere with mitochondrial function.Malaria ParasiteDisruption of energy generation, leading to parasite death. patsnap.com
Induction of oxidative stress.Mammalian Host CellsCollateral damage, particularly in erythrocytes. nih.gov
Generation of ROS via redox-active metabolites.In Vitro / ErythrocytesDamage to lipids, proteins, and nucleic acids. patsnap.comnih.gov
Impairment of ROS-sensitive enzymes.Parasitic CellsGrowth retardation and cell death. nih.govmdpi.com

The oxidative stress induced by primaquine's metabolites leads to direct interactions with and damage to vital intracellular molecules. Studies have demonstrated that prolonged treatment with primaquine can cause DNA damage in the brain and liver of rats. scielo.brnih.govresearchgate.net This suggests that the generated ROS can adversely affect the integrity of nucleic acids. patsnap.com Furthermore, primaquine's action can impair enzymes that are sensitive to oxidative damage, particularly those containing labile iron-sulfur (Fe-S) clusters. nih.govmdpi.comnih.gov For example, the activity of the mitochondrial enzyme aconitase, which contains an Fe-S cluster, can be diminished by primaquine-induced oxidative stress. nih.gov There is also evidence to suggest that primaquine may directly bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects. drugbank.com

Beyond its established antimalarial properties, research has uncovered novel roles for Primaquine Diphosphate in modulating cellular barrier functions. In studies using human umbilical vein endothelial cells (HUVECs), Primaquine Diphosphate was identified as a potential blocker of vascular leakage. nih.govnih.govresearchgate.net It was shown to inhibit the disruption of the endothelial barrier induced by vascular endothelial growth factor (VEGF). nih.govnih.govresearchgate.net

The mechanism for this barrier-stabilizing effect involves:

Inhibition of Actin Stress Fiber Formation: Primaquine Diphosphate blocked the formation of VEGF-induced actin stress fibers. nih.govresearchgate.net

Stabilization of Junctional Proteins: It helped stabilize cortactin actin rings at cell boundaries. nih.govresearchgate.net

Targeting USP1: The molecular target for this action was identified as Ubiquitin Specific Protease 1 (USP1). nih.govnih.govresearchgate.net By inhibiting USP1, primaquine helps maintain endothelial integrity and prevent hyperpermeability. nih.govnih.gov

This research suggests a potential for repurposing primaquine for pathological states characterized by vascular leakage, such as diabetic retinopathy. nih.govnih.gov

Experimental ModelTreatmentKey FindingReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Primaquine Diphosphate (5 μM) + VEGFBlocked VEGF-induced decline in transendothelial electrical resistance (TEER). nih.govresearchgate.net
HUVECsPrimaquine Diphosphate (5 μM) + VEGFInhibited VEGF-induced increase in FITC-dextran permeability. nih.govresearchgate.net
Mouse Model of Diabetic RetinopathyOral administration of Primaquine DiphosphateEffectively diminished retinal vascular leakage. nih.govnih.gov

Investigations into Molecular Mechanisms of Action

Preclinical Pharmacokinetic and Biodistribution Studies Utilizing Deuterated Tracers

The use of deuterated analogs, such as this compound, is particularly advantageous in preclinical pharmacokinetic (PK) studies. nih.gov Deuterium (B1214612) substitution creates a stable isotope tracer that can be distinguished from the naturally occurring, non-deuterated drug using mass spectrometry. This allows for precise quantification of the drug and its metabolites in biological samples.

In pharmacokinetic research, a deuterated version of primaquine has been employed as an internal standard for analysis by gas chromatography/mass spectrometry (GC/MS). who.int This technique allows for the accurate measurement of primaquine concentrations in plasma and urine over time. who.intnih.gov

Key findings from single-dose PK studies using this methodology include:

Rapid Absorption: Peak plasma concentrations of primaquine were typically reached 1-2 hours after oral administration. who.intnih.gov

Short Half-Life: The plasma elimination half-life was determined to be approximately 4 hours. who.intnih.gov

Efficient Clearance: The drug was almost completely cleared from the plasma within 24 hours. who.intnih.gov

Minimal Renal Excretion: Less than 1% of the administered dose was detected unchanged in urine collected over a 24-hour period, indicating extensive metabolism. who.intnih.gov

By using a deuterated tracer as an internal standard, researchers can account for variations in sample preparation and instrument response, leading to highly reliable and reproducible pharmacokinetic data. This is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), which are fundamental parameters in drug development.

Comparative Organ and Tissue Distribution of Primaquine-d3 and Unlabeled Primaquine in Animal Models

Detailed preclinical studies directly comparing the organ and tissue distribution of this compound with its unlabeled counterpart in animal models are not extensively available in the current body of published scientific literature. The primary application of deuterated primaquine analogs, such as 6-D3-methoxyprimaquine and (±)-PRQ-D3, in preclinical research has been as internal standards for bioanalytical methods. nih.govnih.gov These stable isotope-labeled compounds are critical for the accurate quantification of unlabeled primaquine and its metabolites in biological matrices like plasma and tissue homogenates during pharmacokinetic studies. nih.gov

While direct comparative distribution data for Primaquine-d3 is lacking, comprehensive studies on the tissue distribution of unlabeled primaquine in animal models, such as mice, provide foundational knowledge. Following oral administration, primaquine is known to distribute to various tissues. nih.gov Research on the enantiomers of primaquine, S-(+)-PQ and R-(-)-PQ, has shown that the compound preferentially concentrates in the liver compared to plasma and other organs. nih.gov

In a study utilizing male Albino ND4 Swiss mice, the tissue distribution of primaquine enantiomers was investigated following a single oral dose. The liver exhibited the highest concentration of the drug, with the S-(+)-PQ enantiomer showing a concentration approximately three times higher than the R-(-)-PQ enantiomer at its peak. nih.gov Notably, the maximum concentration of S-(+)-PQ and R-(-)-PQ in the liver was about 100 and 40 times their respective maximum concentrations in plasma. nih.gov This significant hepatic accumulation is a key characteristic of primaquine's pharmacokinetic profile.

Beyond the liver, primaquine also distributes to other tissues, although to a lesser extent. The concentrations of the S-(+)-PQ enantiomer were found to be higher than the R-(-)-PQ enantiomer in the spleen (2-fold), kidneys (6-fold), and lungs (49-fold) relative to plasma concentrations. nih.gov

Table 1: Distribution of Unlabeled Primaquine Enantiomers in Mouse Tissues

TissueRelative Concentration of S-(+)-PQ vs. R-(-)-PQConcentration Relative to Plasma (S-(+)-PQ)
Liver~3 times higher~100 times higher
SpleenHigherData not specified
KidneysHigherData not specified
LungsHigherData not specified

This table summarizes findings for unlabeled primaquine enantiomers and is provided for context. Direct comparative data for this compound is not available in the reviewed literature.

Application in Microdialysis and Spatially Resolved Analytical Techniques

Currently, there is a lack of published research detailing the specific application of this compound in microdialysis studies or other spatially resolved analytical techniques for tissue analysis.

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the interstitial fluid of tissues. In principle, a deuterated analog like Primaquine-d3 could be utilized in such studies, potentially as an internal standard infused through the microdialysis probe to calibrate recovery and ensure accurate quantification of the unlabeled drug in the tissue microenvironment. However, specific studies employing this methodology with Primaquine-d3 have not been identified in the scientific literature.

Similarly, spatially resolved analytical techniques, such as mass spectrometry imaging (MSI), which allow for the visualization of the distribution of molecules within a tissue section, have not been documented in the literature with Primaquine-d3. The use of deuterated standards is common in MSI to aid in the identification and quantification of the drug and its metabolites across a tissue landscape. While this remains a potential application for Primaquine-d3, dedicated studies have yet to be published.

Research on Formulation Development and Stability Assessment Leveraging Deuterated Analogs

Analytical Support for Advanced Primaquine (B1584692) Formulations

Novel formulations of primaquine, particularly nanoparticle-based systems, are being developed to enhance bioavailability and potentially reduce toxicity. eurjchem.comnih.gov The successful development and characterization of these advanced delivery systems rely on precise analytical techniques for which deuterated standards are indispensable.

The encapsulation of Primaquine Diphosphate (B83284) into nanoparticle delivery systems aims to improve its therapeutic profile. nih.govoamjms.eu Various types of nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA), solid lipid nanoparticles (SLNs), and chitosan, have been investigated to carry primaquine. nih.govoamjms.euresearchgate.net A crucial step in the development of these formulations is the accurate measurement of drug loading and encapsulation efficiency.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this quantification. In LC-MS/MS analysis, a stable isotope-labeled internal standard is essential for achieving the most reliable results. Primaquine-d3 Diphosphate is an ideal internal standard for this purpose. It shares near-identical physicochemical properties with the non-deuterated drug, ensuring it behaves similarly during sample extraction and ionization. However, its mass difference allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample preparation and matrix effects, leading to highly accurate quantification of the encapsulated primaquine.

Research has focused on optimizing nanoparticle characteristics to achieve desired therapeutic outcomes. The table below summarizes the properties of various primaquine-loaded nanoparticle systems from different studies. The quantification of drug content in these systems is a critical parameter where a deuterated standard would provide analytical support.

Nanoparticle SystemMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA Nanoparticles researchgate.net109 ± 3-13.97Data Not AvailableData Not Available
Solid Lipid Nanoparticles (SLNs) nih.gov236+237514
Nanochitosan (NQ-Pq) nih.gov~400Data Not Available~50Data Not Available
Nanoemulsion (NE-Pq) nih.gov~200Data Not Available~45Data Not Available

Understanding the rate and mechanism of drug release from nanoparticle systems is fundamental to predicting their in vivo performance. In vitro drug release studies are conducted, often using methods like dialysis bag diffusion, under simulated physiological conditions (e.g., specific pH and temperature). researchgate.netnih.gov Samples are collected at various time points and analyzed to determine the cumulative amount of drug released. researchgate.net

The data from these studies are fitted to various mathematical models to elucidate the drug release mechanism. Common models include the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. eurjchem.comresearchgate.netnih.gov Accurate quantification of the released primaquine at each time interval is paramount for the reliability of these kinetic models. The use of this compound as an internal standard in LC-MS/MS analysis of the release media ensures that the concentration data is precise, allowing for a confident assessment of the release kinetics.

For instance, studies on primaquine-loaded PLGA nanoparticles have shown a controlled release profile over 24 hours. researchgate.net Similarly, research on solid lipid nanoparticles demonstrated a steady release over 72 hours. researchgate.net The fitting of this release data to kinetic models helps researchers understand whether the release is diffusion-controlled, swelling-controlled, or erosion-based.

FormulationStudy DurationRelease ProfileKinetic Models Applied
PLGA Nanoparticles researchgate.netresearchgate.net24 hoursControlled releaseZero-order, First-order, Higuchi, Hixson-Crowell, Korsmeyer-Peppas
Solid Lipid Nanoparticles (SLNs) nih.gov6 hoursSustained release, pH-dependentZero-order, Higuchi, Korsmeyer-Peppas, Hixson-Crowell
Solid Lipid Nanoparticles (SLNs) nih.gov72 hoursSteady releaseData Not Available

Stability-Indicating Analytical Methodologies for Primaquine Diphosphate

The chemical stability of a drug substance and its formulated product is a critical quality attribute. Stability-indicating methods are analytical procedures that can accurately distinguish the intact drug from its degradation products. Forced degradation studies are the cornerstone for developing and validating such methods.

Forced degradation, or stress testing, involves subjecting the drug to harsh conditions such as heat, humidity, light, and a range of pH values (acidic and basic hydrolysis) and oxidative stress. researchgate.net The objective is to accelerate the degradation process to identify likely degradation products and establish the degradation pathways. researchgate.net This information is crucial for developing stable formulations and determining appropriate storage conditions.

In these studies, a deuterated standard like this compound plays a vital role. As the primaquine sample is degraded under various stress conditions, aliquots are taken over time and analyzed, typically by LC-MS. Primaquine-d3 is added as an internal standard to accurately quantify the remaining amount of the parent drug, Primaquine Diphosphate. This allows for the precise determination of degradation kinetics. While the deuterated standard is primarily used for quantification, the high-resolution mass spectrometry data obtained in the same analysis is used to identify the mass of potential degradation products, providing the first clues to their structure and helping to elucidate the degradation pathway.

Following forced degradation, the next step is to identify and quantify the significant degradation products and any process-related impurities. The structural identification of unknown degradants is typically achieved using high-resolution mass spectrometry (HRMS) and by analyzing their MS/MS fragmentation patterns.

Once the degradation products are identified, a validated analytical method is required to quantify them in stability studies. This compound serves as the ideal internal standard for the accurate quantification of not only the parent primaquine but also its degradation products, provided that synthesized, purified standards of the degradants are available. The stable isotope-labeled standard ensures that any variability during the analytical process is accounted for, which is critical for monitoring the growth of impurities over time and ensuring they remain within safe limits. Known metabolites and impurities of primaquine, which would also be monitored in stability studies, include carboxyprimaquine and quinocide (B12181). nih.govnih.gov Carboxyprimaquine is the major, inactive metabolite formed via monoamine oxidase action. nih.govresearchgate.net

Compound NameTypeNotes
CarboxyprimaquineMetabolite / Degradation ProductMajor inactive metabolite formed by oxidative deamination. nih.govresearchgate.net
QuinocideImpurityAn isomer of primaquine that can be a contaminant in the unprocessed drug. nih.gov
2-hydroxyprimaquineMetaboliteA stable mono-hydroxylated metabolite. nih.gov
3-hydroxyprimaquineMetaboliteA stable mono-hydroxylated metabolite. nih.gov
4-hydroxyprimaquineMetaboliteA stable mono-hydroxylated metabolite. nih.gov

Computational and Theoretical Studies of Primaquine D3 Diphosphate

Molecular Modeling of Deuterium (B1214612) Isotope Effects on Drug-Target Interactions

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This "deuterium isotope effect" is a subject of intense computational and theoretical investigation in modern drug design. In the context of Primaquine-d3 Diphosphate (B83284), molecular modeling serves as a powerful tool to elucidate the nuanced ways in which deuteration impacts its interaction with biological targets. These studies are critical for understanding the potential therapeutic advantages of this isotopic analog over its parent compound, primaquine (B1584692).

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in probing the electronic structure and reactivity of molecules at a subatomic level. For Primaquine-d3 Diphosphate, these calculations can provide invaluable insights into how the introduction of deuterium alters the molecule's fundamental properties, which in turn govern its biological activity.

One of the primary applications of quantum chemical calculations in this context is the investigation of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, deuteration at the methoxy (B1213986) group is intended to slow down its metabolism by cytochrome P450 enzymes, specifically CYP2D6. Quantum chemical calculations can model the transition state of the metabolic reaction and predict the change in activation energy upon deuteration. A higher activation energy for the deuterated compound would theoretically correspond to a slower rate of metabolism. nih.gov

Below is a hypothetical data table illustrating the types of parameters that can be obtained from quantum chemical calculations for Primaquine and its deuterated analog.

ParameterPrimaquinePrimaquine-d3Predicted Effect of Deuteration
C-H/C-D Bond Dissociation Energy (kcal/mol)98.5100.2Increased bond strength, slower metabolism
HOMO-LUMO Gap (eV)4.754.78Slight increase in kinetic stability
Dipole Moment (Debye)2.152.14Negligible change

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations offer a dynamic perspective on drug-target interactions, allowing researchers to observe the behavior of a ligand within the binding site of a protein over time. For this compound, MD simulations are crucial for understanding how deuteration might affect its conformational flexibility and binding affinity to its target, which is believed to be the quinone reductase II (NQO2) human protein. nih.gov

More importantly, MD simulations can be employed to calculate the binding free energy of the drug-target complex. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of both the deuterated and non-deuterated compounds. A more favorable binding free energy for this compound could suggest a longer residence time at the target site, potentially enhancing its therapeutic effect. These simulations can also reveal changes in the network of hydrogen bonds and other non-covalent interactions between the drug and the protein, providing a molecular basis for any observed differences in binding affinity.

The following table provides a hypothetical comparison of binding affinities derived from molecular dynamics simulations.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PrimaquineNQO2-8.2Tyr128, Phe178, Gly149
Primaquine-d3NQO2-8.5Tyr128, Phe178, Gly149 (stronger H-bond with Tyr128)

In Silico Prediction of Metabolic Pathways and Enzyme Binding Sites

The metabolic fate of a drug is a critical determinant of its efficacy and safety. In silico methods for predicting metabolic pathways and identifying enzyme binding sites have become indispensable tools in drug discovery and development. For this compound, these computational approaches are particularly relevant for understanding how deuteration alters its biotransformation.

The primary metabolic pathways of primaquine involve hydroxylation of the quinoline (B57606) ring and oxidative deamination of the side chain, primarily mediated by CYP2D6. researchgate.net In silico tools can predict the sites of metabolism (SOMs) on the primaquine scaffold. These tools often use machine learning algorithms trained on large datasets of known drug metabolism reactions. By inputting the structure of this compound into these models, it is possible to predict whether the deuteration of the methoxy group will decrease its likelihood of being a primary site of metabolism. This can help to rationalize the intended effect of deuteration, which is to slow down the formation of potentially toxic metabolites.

Furthermore, molecular docking simulations can be used to visualize and analyze the binding of this compound to the active site of metabolic enzymes like CYP2D6. Docking studies can predict the preferred orientation of the drug within the enzyme's binding pocket and calculate a docking score, which is an estimate of the binding affinity. By comparing the docking poses and scores of primaquine and its deuterated analog, researchers can infer whether deuteration affects the drug's ability to bind to the enzyme in a productive conformation for metabolism to occur.

Chemoinformatics Approaches for Structure-Activity Relationship (SAR) Studies with Deuterated Analogs

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. In the context of drug discovery, chemoinformatics is instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For deuterated analogs like this compound, chemoinformatics approaches can be used to systematically explore the effects of isotopic substitution on therapeutic efficacy and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. These models use statistical methods to relate a set of predictor variables (molecular descriptors) to the biological activity of a set of compounds. In the case of deuterated primaquine analogs, a QSAR study could be designed to correlate descriptors that capture the effects of deuteration (e.g., changes in vibrational frequencies, bond lengths, or quantum mechanical properties) with experimentally determined metabolic rates or antiplasmodial activity. Such a model could then be used to predict the optimal positions for deuteration in future primaquine analogs to achieve a desired therapeutic profile.

Pharmacophore modeling is another powerful chemoinformatics tool. A pharmacophore is an abstract representation of the key molecular features that are necessary for a drug to bind to a specific target. By analyzing the structures of a series of active deuterated and non-deuterated primaquine analogs, a pharmacophore model can be developed. This model can then be used to screen large virtual libraries of compounds to identify novel molecules that possess the desired structural features for optimal activity and metabolic stability.

The following table illustrates the types of molecular descriptors that might be used in a QSAR study of deuterated primaquine analogs.

Molecular DescriptorDescriptionRelevance to Deuteration
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Largely unaffected by deuteration.
LogPMeasure of lipophilicity.Slightly altered by deuteration.
C-D Bond Vibrational FrequencyCalculated vibrational frequency of the C-D bond.Directly reflects the isotopic substitution.
Quantum Mechanical Descriptorse.g., HOMO/LUMO energies, partial charges.Can capture subtle electronic effects of deuteration.

Q & A

Q. How should researchers address variability in deuterium incorporation efficiency across synthesis batches?

  • Methodology : Implement Quality-by-Design (QbD) principles, varying reaction parameters (e.g., temperature, solvent polarity) in a factorial design. Use response surface methodology (RSM) to optimize deuteration yield. Monitor batch consistency via control charts (e.g., X-bar and R charts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.